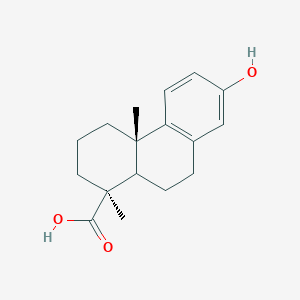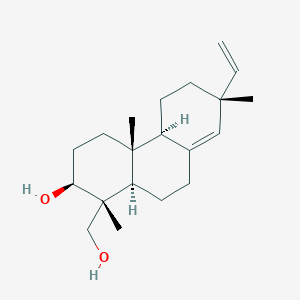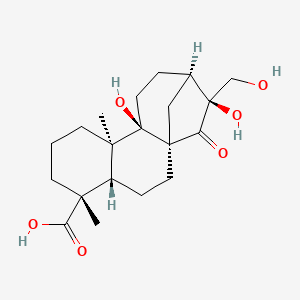
Methyl pseudolarate A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Methyl pseudolarate A, such as pseudolaric acid B, involves complex strategies including metal-catalyzed [5 + 2] vinylcyclopropane-alkyne intramolecular cycloaddition. This method constructs the polyhydroazulene core, a characteristic feature of these natural products. Further elaboration to achieve the tricyclic scaffold involves intramolecular alkoxycarbonyl radical cyclization and a highly diastereoselective cerium acetylide addition for the introduction of the acid side chain (Trost, Waser, & Meyer, 2007).
Molecular Structure Analysis
The molecular structure of pseudolaric acid A and related compounds is defined by a unique bicyclic core, often featuring a trans-fused [5-7]-bicyclic skeleton. This core is achieved through strategic synthesis steps, including samarium diiodide (SmI2)-mediated intramolecular alkene-ketyl radical cyclization and ring-closing metathesis (RCM) reaction, which stereoselectively forms the unusual trans-fused core (Xu, Li, & Yang, 2011).
Chemical Reactions and Properties
Pseudolaric acid B and its derivatives, including methyl pseudolarate A, exhibit remarkable reactivity and functional group transformations, integral to their biological activity. The synthesis of pseudolaric acid B derivatives, for example, involves key reactions like epoxide opening with cyanide and a TBAF-mediated isomerization, showcasing the compound's versatile chemical properties (Trost, Waser, & Meyer, 2007).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems. For instance, the crystal and molecular structure of pseudolaric acid A has been elucidated using X-ray diffraction methods, revealing a complex alicyclic structure with two conjugated double bonds on its side chain, indicative of its robust antifungal activity (Jia-xing & Xiu-yun, 1982).
Chemical Properties Analysis
The antifungal and cytotoxic activities of pseudolaric acids and their derivatives are closely tied to their chemical structure. Structure-activity relationship studies have shown that specific structural features, such as the presence of conjugated double bonds and the configuration of functional groups, play a critical role in their biological efficacy. For example, derivatives of pseudolaric acid B have been synthesized to study their antitumor activities, highlighting the importance of certain ester groups in mediating these effects (Ying, 2007).
科学的研究の応用
Antifungal Activity :
- Pseudolaric acid B, closely related to Methyl pseudolarate A, has been found to be active against various fungi, including Trichophyton mentagrophytes and Candida species. It has shown comparable activity to amphotericin B in inhibiting these fungi (Li, Clark, & Hufford, 1995).
Anticancer Properties :
- Pseudolaric acid B demonstrates significant cytotoxicity against various cancer cell lines and is known for its ability to circumvent multidrug resistance, making it an interesting compound for cancer therapy. Its action includes cell cycle arrest and induction of apoptosis in cancer cells (Wong et al., 2005).
- Another study found that pseudolaric acid B derivatives exhibited similar antitumor activities to the original compound, highlighting the potential for developing therapeutic agents based on this structure (Ying, 2007).
Immunosuppressive Effects :
- Pseudolaric acid B has been shown to possess immunosuppressive activity on T lymphocytes in vitro, indicating its potential use in conditions where modulation of the immune response is desired (Wei et al., 2013).
作用機序
Target of Action
Methyl pseudolarate A is a natural diterpenoid compound The specific primary targets of Methyl pseudolarate A are not explicitly mentioned in the available literature
Biochemical Pathways
Diterpenoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
Result of Action
As a diterpenoid, it may have a range of potential effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities
特性
IUPAC Name |
methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMRHVRTCANOX-CNKWFCIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dioxaoctylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[2-fluoro-4'-phosphophenyla](/img/no-structure.png)





